3-Ethenylbenzonitrile 3-Ethenylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 5338-96-5
VCID: VC1966000
InChI: InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2
SMILES: C=CC1=CC(=CC=C1)C#N
Molecular Formula: C9H7N
Molecular Weight: 129.16 g/mol

3-Ethenylbenzonitrile

CAS No.: 5338-96-5

Cat. No.: VC1966000

Molecular Formula: C9H7N

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

3-Ethenylbenzonitrile - 5338-96-5

Specification

CAS No. 5338-96-5
Molecular Formula C9H7N
Molecular Weight 129.16 g/mol
IUPAC Name 3-ethenylbenzonitrile
Standard InChI InChI=1S/C9H7N/c1-2-8-4-3-5-9(6-8)7-10/h2-6H,1H2
Standard InChI Key FDIHXBYYQCPWDX-UHFFFAOYSA-N
SMILES C=CC1=CC(=CC=C1)C#N
Canonical SMILES C=CC1=CC(=CC=C1)C#N

Introduction

3-Ethenylbenzonitrile: A Comprehensive Overview
3-Ethenylbenzonitrile (CAS 5338-96-5) is a nitrile-containing aromatic compound with a benzene ring substituted by a cyano group (-CN) at the meta position and a vinyl group (CH₂=CH-) at another position. Its structure combines the electronic effects of the nitrile and vinyl groups, making it a versatile intermediate in organic synthesis and materials science. Below is a detailed analysis of its properties, synthesis, applications, and research findings.

Key Physical and Spectral Data

PropertyValue/DescriptionSource
Molecular Weight129.16 g/mol
NMR (¹H, CDCl₃)Peaks for vinyl protons (~6.7–6.8 ppm, dd) and aromatic protons (~7.2–7.6 ppm)
IR (KBr)Nitrile stretch at ~2245 cm⁻¹, C=C stretch at ~1630 cm⁻¹
SolubilitySoluble in organic solvents (e.g., DCE, MeCN)

Synthesis Methods

3-Ethenylbenzonitrile is synthesized via methods that form carbon-carbon bonds between aromatic and vinyl groups.

Cross-Coupling Reactions

The Heck reaction is a primary method, involving palladium-catalyzed coupling of aryl halides with vinyl groups. For example, bromobenzonitrile derivatives undergo coupling with ethylene to form the vinyl-substituted product.

Aldehyde-Triazole Coupling

In related syntheses, aldehydes react with 1,2,4-triazole derivatives under basic conditions to form ethenylbenzonitriles. For instance, 4-cyanobenzaldehyde and triazole yield cytotoxic analogs via sodium hydride-mediated coupling .

Applications in Organic Synthesis

3-Ethenylbenzonitrile serves as a precursor for diverse transformations:

TransformationOutcomeExample Use Case
HydrolysisCarboxylic acid formationSynthesis of substituted benzoic acids
ReductionAmine derivativesProduction of aniline analogs
Cross-CouplingFunctionalized aromaticsMaterial science applications
Biological ActivityCytotoxic agentsAnticancer drug development

Research Findings and Derivatives

Cytotoxic Activity

Derivatives of ethenylbenzonitriles (e.g., 4-[2-aryl-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile) exhibit potent anticancer activity. For example:

  • Compound 1c (3-chlorophenyl substituent): IC₅₀ values against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines .

  • Compound 1h (4-methoxyphenyl substituent): High efficacy against T47D breast cancer cells .

Structural Variants

CompoundSubstituentsYield (%)Application
4-Bromo-3-ethenylbenzonitrileBr at position 4Cross-coupling intermediates
3-EthenylphenolHydroxyl group at position 388%Antioxidant or polymer precursors

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